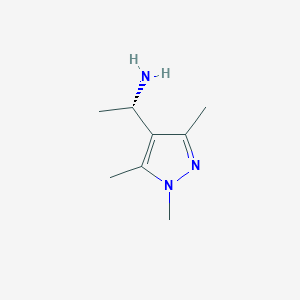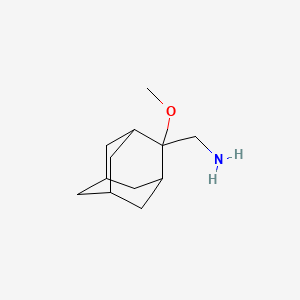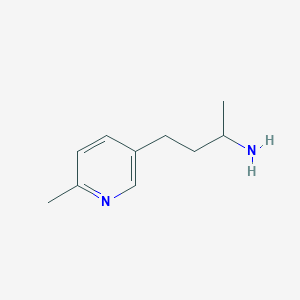
4-(6-Methylpyridin-3-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Methylpyridin-3-yl)butan-2-amine is a chemical compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 6-position and an amine group attached to a butane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-yl)butan-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to produce the desired pyridine derivative . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Suzuki cross-coupling reaction remains a preferred method due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Methylpyridin-3-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-(6-Methylpyridin-3-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(6-Methylpyridin-3-yl)butan-2-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Methylpyridin-3-yl)butan-2-ol: A hydroxylated analog with different chemical properties.
4-(6-Methylpyridin-3-yl)butan-2-one: A ketone analog with distinct reactivity.
4-(6-Methylpyridin-3-yl)butanoic acid: An acid derivative with unique applications.
Uniqueness
4-(6-Methylpyridin-3-yl)butan-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H16N2 |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
4-(6-methylpyridin-3-yl)butan-2-amine |
InChI |
InChI=1S/C10H16N2/c1-8(11)3-5-10-6-4-9(2)12-7-10/h4,6-8H,3,5,11H2,1-2H3 |
Clave InChI |
NFSJCBIVXCVAOM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


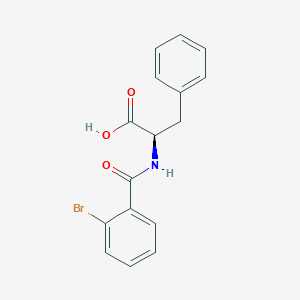
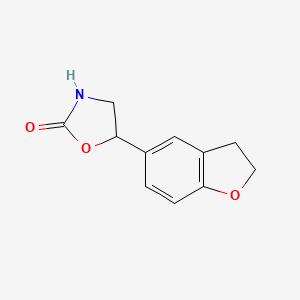
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
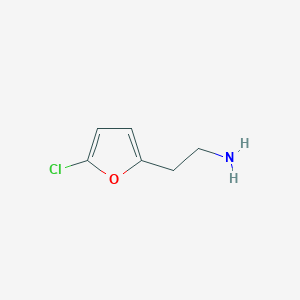
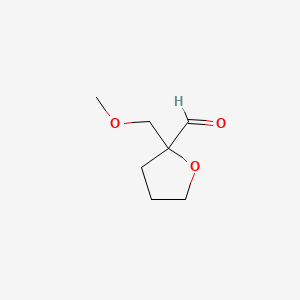
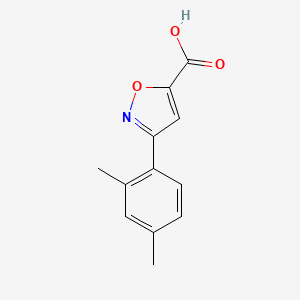
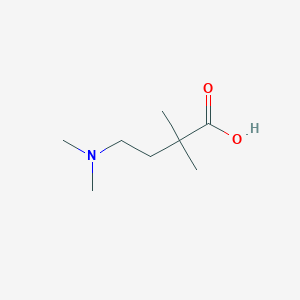

![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)


![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)
